1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties .Scientific Research Applications
Pharmacological Properties and Potential Applications
Triazole derivatives have been extensively studied for their pharmacological properties. For instance, certain triazole compounds have been identified to possess valuable pharmacological properties, including anti-convulsive activity. These compounds are particularly useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). This suggests that triazole derivatives, by virtue of their structural and functional diversity, hold significant promise in the development of new therapeutic agents.
Synthesis and Chemical Characterization
The synthesis of triazole derivatives is an area of active research, highlighting the chemical versatility and potential of these compounds. A study detailed the synthesis process of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound similar to the one of interest, showcasing the potential for generating a wide array of triazole derivatives through chemical synthesis (Kan, 2015). This research underscores the adaptability of triazole chemistry for the development of novel compounds with potential applications in various fields.
Antimicrobial and Antitumor Activities
Some triazole derivatives have demonstrated a broad spectrum of antimicrobial activities, and moderate to good antioxidant activities. The potential of these compounds as inhibitors against specific bacterial enzymes has also been explored, indicating their utility as antimicrobial agents (Bhat et al., 2016). Additionally, the inhibition of cancer cell proliferation suggests applications in antitumor therapy, with certain triazole compounds showing distinct inhibitory capacities against cancer cell lines (Ji et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-22-15(24-25(10)14-7-5-12(18)6-8-14)16(26)23-13-4-2-3-11(9-13)17(19,20)21/h2-9H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUHBJMKFSAAIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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